molecular formula C33H34ClF6N7O6 B12374423 limertinib (diTFA)

limertinib (diTFA)

货号: B12374423
分子量: 774.1 g/mol
InChI 键: IVGBFMNVMSRDIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of limertinib (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productThese reactions often involve the use of reagents such as halogenating agents, reducing agents, and coupling reagents under controlled conditions of temperature and pressure .

Industrial Production Methods

In industrial settings, the production of limertinib (diTFA) is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as crystallization and chromatography to remove impurities and obtain the desired compound in its pure form .

化学反应分析

Types of Reactions

Limertinib (diTFA) undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents such as thionyl chloride. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .

科学研究应用

Limertinib (diTFA) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of epidermal growth factor receptor inhibition and to develop new inhibitors with improved efficacy.

    Biology: Employed in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation, apoptosis, and signal transduction pathways.

    Medicine: Used in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of non-small cell lung cancer and other cancers with epidermal growth factor receptor mutations.

    Industry: Utilized in the development of new therapeutic agents and in the optimization of drug production processes.

作用机制

Limertinib (diTFA) exerts its effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. It binds to the adenosine triphosphate binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells with epidermal growth factor receptor mutations .

相似化合物的比较

Similar Compounds

    Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with T790M mutations.

    Mobocertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor designed to target epidermal growth factor receptor exon 20 insertion mutations.

Uniqueness of Limertinib (diTFA)

Limertinib (diTFA) is unique in its ability to selectively inhibit the epidermal growth factor receptor T790M mutation with high potency and minimal off-target effects. It has shown superior efficacy in preclinical and clinical studies compared to other epidermal growth factor receptor tyrosine kinase inhibitors, making it a promising therapeutic agent for the treatment of non-small cell lung cancer .

属性

分子式

C33H34ClF6N7O6

分子量

774.1 g/mol

IUPAC 名称

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H32ClN7O2.2C2HF3O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21;2*3-2(4,5)1(6)7/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35);2*(H,6,7)

InChI 键

IVGBFMNVMSRDIS-UHFFFAOYSA-N

规范 SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。